Cas no 2171845-12-6 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid)

2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid is a fluorinated thiazole derivative featuring an Fmoc-protected amino group. This compound is valuable in peptide synthesis and medicinal chemistry due to its reactive carboxylic acid moiety and the ortho-fluorophenyl substituent, which enhances steric and electronic properties. The Fmoc group allows for selective deprotection under mild conditions, facilitating controlled modifications.
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid structure
2171845-12-6 structure
商品名:2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
CAS番号:2171845-12-6
MF:C25H17FN2O4S
メガワット:460.476888418198
CID:6289408
PubChem ID:165525948

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
    • EN300-1458537
    • 2171845-12-6
    • インチ: 1S/C25H17FN2O4S/c26-20-12-6-5-11-18(20)22-21(23(29)30)27-24(33-22)28-25(31)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19H,13H2,(H,29,30)(H,27,28,31)
    • InChIKey: XBASCQFZJJTJCN-UHFFFAOYSA-N
    • ほほえんだ: S1C(=C(C(=O)O)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1C=CC=CC=1F

計算された属性

  • せいみつぶんしりょう: 460.08930636g/mol
  • どういたいしつりょう: 460.08930636g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 33
  • 回転可能化学結合数: 6
  • 複雑さ: 705
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 117Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.6

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1458537-250mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
2171845-12-6
250mg
$1657.0 2023-09-29
Enamine
EN300-1458537-500mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
2171845-12-6
500mg
$1728.0 2023-09-29
Enamine
EN300-1458537-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
2171845-12-6
1g
$0.0 2023-06-06
Enamine
EN300-1458537-100mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
2171845-12-6
100mg
$1585.0 2023-09-29
Enamine
EN300-1458537-1000mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
2171845-12-6
1000mg
$1801.0 2023-09-29
Enamine
EN300-1458537-2500mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
2171845-12-6
2500mg
$3530.0 2023-09-29
Enamine
EN300-1458537-50mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
2171845-12-6
50mg
$1513.0 2023-09-29
Enamine
EN300-1458537-5000mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
2171845-12-6
5000mg
$5221.0 2023-09-29
Enamine
EN300-1458537-10000mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
2171845-12-6
10000mg
$7742.0 2023-09-29

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid 関連文献

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acidに関する追加情報

Introduction to 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic Acid (CAS No. 2171845-12-6)

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2171845-12-6, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The structural framework of this molecule incorporates several key functional groups, including a fluorenylmethoxycarbonyl moiety and a thiazole core, which contribute to its unique chemical and biological properties.

The fluorenylmethoxycarbonyl group, also known as Fmoc, is a protective group commonly used in peptide synthesis. Its incorporation into the molecule suggests potential applications in the development of peptide-based therapeutics. The presence of a fluorophenyl substituent at the 5-position of the thiazole ring adds another layer of complexity, influencing both the electronic and steric properties of the molecule. This structural design has been strategically employed to modulate the bioactivity of the compound.

The thiazole core is a well-known pharmacophore in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific substitution pattern in 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid positions it as a candidate for further investigation in these therapeutic areas. Recent studies have highlighted the importance of fluorinated aromatic rings in enhancing drug efficacy and metabolic stability, making this compound particularly intriguing for drug discovery efforts.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced biological activity. The combination of a thiazole scaffold with fluorinated aromatic rings has shown particular promise in targeting various disease pathways. For instance, studies have demonstrated that thiazole derivatives can interact with biological targets such as enzymes and receptors, leading to therapeutic effects. The structural features of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid, including its rigidity and electronic distribution, make it an excellent candidate for such interactions.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the Fmoc group necessitates conditions that prevent its deprotection during subsequent synthetic steps. Additionally, the fluorophenyl substituent requires careful handling due to its sensitivity to certain reaction conditions. Advances in synthetic methodologies have made it possible to construct such complex molecules with increasing efficiency and precision.

The biological evaluation of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid has revealed several interesting findings. In vitro studies have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, preliminary investigations indicate that it may have inhibitory effects on specific enzymes involved in inflammatory pathways. These findings are particularly exciting given the growing demand for targeted therapies in medicine.

The role of computational chemistry in drug discovery has become increasingly prominent in recent years. Molecular modeling techniques have been employed to predict the binding affinity of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid to various biological targets. These studies have provided valuable insights into its mechanism of action and have helped guide further optimization efforts. By integrating experimental data with computational predictions, researchers can accelerate the development process and increase the likelihood of success.

The future prospects for this compound are promising. Ongoing research aims to explore its potential applications in clinical settings through preclinical studies and possibly human trials. The combination of its unique structure and observed bioactivity makes it a compelling candidate for further development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

In conclusion, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid (CAS No. 2171845-12-6) represents a significant advancement in pharmaceutical chemistry and medicinal biology. Its structural features and observed bioactivity position it as a valuable tool for drug discovery efforts aimed at developing novel therapeutics for various diseases. With continued research and development, this compound has the potential to make meaningful contributions to human health.

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